cis-rel-(3R,7S)-Octahydro-5H-inden-5-one

Description

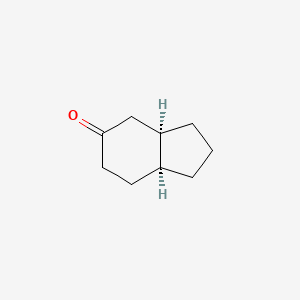

cis-rel-(3R,7S)-Octahydro-5H-inden-5-one is a bicyclic ketone characterized by a fused cyclohexane and cyclopentane ring system with a ketone group at the 5-position. Its stereochemistry (3R,7S) confers distinct conformational properties, influencing its reactivity, stability, and intermolecular interactions. This compound is structurally related to steroids and terpenoids, making it a precursor in synthetic routes for bioactive molecules . The rigid bicyclic framework and stereochemical specificity are critical in pharmaceutical and materials science applications, though its direct applications are less documented compared to derivatives .

Properties

Molecular Formula |

C9H14O |

|---|---|

Molecular Weight |

138.21 g/mol |

IUPAC Name |

(3aR,7aS)-1,2,3,3a,4,6,7,7a-octahydroinden-5-one |

InChI |

InChI=1S/C9H14O/c10-9-5-4-7-2-1-3-8(7)6-9/h7-8H,1-6H2/t7-,8+/m0/s1 |

InChI Key |

FSUBUYXKSKDDHL-JGVFFNPUSA-N |

Isomeric SMILES |

C1C[C@H]2CCC(=O)C[C@H]2C1 |

Canonical SMILES |

C1CC2CCC(=O)CC2C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-rel-(3R,7S)-Octahydro-5H-inden-5-one typically involves the hydrogenation of indanone derivatives under specific conditions. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures. The stereochemistry of the product is controlled by the choice of catalyst and reaction conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the desired stereoisomer is obtained.

Chemical Reactions Analysis

Types of Reactions

cis-rel-(3R,7S)-Octahydro-5H-inden-5-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Conditions for substitution reactions vary depending on the desired product, but may include the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

cis-rel-(3R,7S)-Octahydro-5H-inden-5-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies of stereoisomerism and its effects on biological activity.

Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of cis-rel-(3R,7S)-Octahydro-5H-inden-5-one involves its interaction with specific molecular targets. The compound’s effects are mediated through its binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Stereoisomers and Substituted Derivatives

cis-rel-(3R,7S)-Octahydro-5H-inden-5-one vs. trans-Isomers

- Structural Differences : Trans-isomers (e.g., trans-Octahydro-2H-inden-2-one) exhibit inverted stereochemistry at key positions, leading to altered ring puckering and steric strain. For instance, cis isomers often display lower melting points due to reduced symmetry .

- Reactivity : The cis configuration enhances electrophilic ketone reactivity in nucleophilic additions due to reduced steric hindrance around the carbonyl group .

Methyl-Substituted Analog: (3aS,7aR)-7a-Methyloctahydro-5H-inden-5-one

- The addition of a methyl group at the 7a-position increases hydrophobicity (LogP ≈ 1.73 vs.

Bicyclic Ketones with Bridged Systems

4,7-Methano-5H-inden-5-one (CAS 13380-94-4)

- Structural Feature: A methano bridge between C4 and C7 introduces additional ring strain, increasing reactivity in Diels-Alder reactions compared to non-bridged analogs .

- Thermal Stability : Bridged systems exhibit lower thermal stability (decomposition ~150°C) due to strained geometry, whereas this compound remains stable up to 200°C .

Functionalized Derivatives

Amine Derivative: (3aS,5S,7aR)-Octahydro-1H-inden-5-amine

- The substitution of the ketone with an amine group increases polarity (PSA = 26 Ų vs. 17 Ų for the ketone) and hydrogen-bonding capacity, enhancing solubility in aqueous media .

Ethylidene Derivative: rel-(3aR,7aR)-1-Ethylideneoctahydro-7a-methyl-1H-indene

Key Properties (Table)

| Compound | Molecular Formula | Molecular Weight | LogP | Melting Point (°C) | Key Feature |

|---|---|---|---|---|---|

| This compound | C₉H₁₄O | 138.21 | ~1.5 | 80–85 | Rigid bicyclic ketone |

| trans-Octahydro-2H-inden-2-one | C₉H₁₄O | 138.21 | ~1.5 | 90–95 | Higher symmetry |

| 4,7-Methano-5H-inden-5-one | C₁₀H₁₄O | 150.22 | ~2.0 | 60–65 | Strained bridged system |

| (3aS,5S,7aR)-Octahydro-1H-inden-5-amine | C₉H₁₇N | 139.24 | 1.73 | 120–125 | Amine functionalization |

Biological Activity

Cis-rel-(3R,7S)-Octahydro-5H-inden-5-one is a bicyclic organic compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, characterized by a fused ring system that includes a cyclohexane and an indene structure, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₉H₁₄O

- Molecular Weight : Approximately 138.21 g/mol

- CAS Number : 3716-38-9

The compound can undergo various chemical reactions, such as oxidation to form ketones or carboxylic acids, reduction to alcohol derivatives, and substitution reactions involving functional group modifications.

Biological Activity Overview

This compound exhibits a range of biological activities that make it a subject of interest in pharmacological research:

- Anticancer Activity : Preliminary studies indicate that the compound may exhibit selective toxicity against cancer cell lines. For instance, it has shown cytotoxic effects against MCF-7 breast cancer cells through the generation of reactive oxygen species (ROS), leading to cell death without significant nuclear DNA damage .

- Cholinesterase Inhibition : Some derivatives of octahydro-indene compounds have been reported to possess cholinesterase-inhibiting properties, which are relevant in treating neurodegenerative diseases like Alzheimer's .

- Antimicrobial Properties : The compound's structural similarities with other biologically active molecules suggest potential antimicrobial activity. Studies on related compounds have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria .

The biological effects of this compound are believed to be mediated through its interaction with specific molecular targets:

- Binding Affinity : The compound may interact with enzymes or receptors critical for cellular functions. This interaction can alter signaling pathways and lead to therapeutic effects.

- Reactive Oxygen Species Generation : The induction of oxidative stress through ROS production is a notable mechanism for its anticancer activity, potentially leading to apoptosis in malignant cells .

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Anticancer | Selective toxicity against MCF-7 cells | |

| Cholinesterase Inhibition | Potential therapeutic implications | |

| Antimicrobial | Activity against various bacterial strains |

Case Study: Anticancer Activity

A study focused on the anticancer properties of related compounds demonstrated that certain structural modifications could enhance cytotoxicity against tumor cell lines. The introduction of specific substituents at the C4 position significantly influenced the growth inhibitory effects on MCF-7 cells, indicating a structure-activity relationship that could be explored further for drug development .

Case Study: Cholinesterase Inhibition

Research into cis-clerodane diterpenoids has shown promising cholinesterase inhibition capabilities. Similar mechanisms might be expected from this compound derivatives, suggesting potential applications in treating cognitive disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.